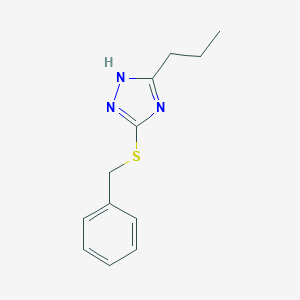
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as NPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NPTA is a yellow crystalline solid, and its chemical formula is C18H13N3O4S. In
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been reported to modulate the activity of protein kinase C (PKC), a signaling molecule that regulates various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can reduce the growth of tumors and alleviate the symptoms of inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity level. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are also some limitations to the use of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is highly toxic and should be handled with care. It can also interfere with certain assays and experiments due to its chemical properties.
Future Directions
There are several future directions for the research on 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the structure-activity relationship of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its analogs to identify more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is to explore the potential applications of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in drug delivery and imaging. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could be used as a targeting agent for specific cells or tissues, or as a fluorescent probe for imaging studies. Finally, further studies are needed to elucidate the mechanism of action of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-nitrophenol and 4-phenyl-2-thiazolamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is around 80%, and the purity is greater than 95%.
Scientific Research Applications
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. In biochemistry, 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used as a probe to study protein-ligand interactions and enzyme kinetics. In pharmacology, 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been employed as a tool to investigate the mechanism of action of various drugs and to screen potential drug candidates.
properties
Product Name |
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Molecular Formula |
C17H13N3O4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O4S/c21-16(10-24-15-9-5-4-8-14(15)20(22)23)19-17-18-13(11-25-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,21) |
InChI Key |
UYYXJIOBQHDYQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)



![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
